4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride
Description
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Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c16-14(20)11-4-6-13(7-5-11)21-9-10-2-1-3-12(8-10)15(17,18)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLHSZYAMXBJPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride
A Critical Acylating Agent in Medicinal Chemistry & Drug Discovery
Executive Summary & Identity Profile
Topic: 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride Primary Application: Late-stage diversification of pharmacophores; synthesis of PPAR agonists and kinase inhibitors. CAS Registry Number: Not individually indexed in major public registries. Parent Acid CAS: 632366-16-6 (4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid)
The "In-Situ" Reality
As a Senior Application Scientist, it is critical to address the logistical reality of this compound. While simple benzoyl chlorides (e.g., 4-chlorobenzoyl chloride) are shelf-stable, complex ether-linked derivatives like this compound are moisture-sensitive and prone to hydrolysis. Consequently, they are rarely cataloged as stock items.
The standard industry protocol is to purchase the stable parent acid (CAS 632366-16-6) and generate the acid chloride in situ immediately prior to coupling. This guide focuses on the rigorous generation and application of this reactive intermediate.
Physicochemical Profile (Calculated for the Chloride)
| Property | Value (Predicted) | Significance |
| Molecular Formula | C₁₅H₁₀ClF₃O₂ | Core scaffold |
| Molecular Weight | 314.69 g/mol | Fragment-based design limit compliant |
| LogP (Chloride) | ~4.8 | High lipophilicity due to -CF₃ and ether chain |
| LogP (Parent Acid) | ~3.9 | Moderate lipophilicity |
| H-Bond Donors | 0 | No interference in acylation kinetics |
| Electrophilicity | High | Rapid reaction with amines/alcohols |
Synthetic Utility & Mechanism
The 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl moiety is a "privileged structure" in medicinal chemistry. The trifluoromethyl (-CF₃) group at the meta-position of the benzyl ring serves two critical functions:
-
Metabolic Shielding: It blocks metabolic oxidation at the benzylic position, extending the half-life (
) of the drug candidate. -
Lipophilic Contact: It enhances binding affinity to hydrophobic pockets in targets like Peroxisome Proliferator-Activated Receptors (PPARs) and various Tyrosine Kinases.
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of the parent acid to the chloride, and subsequently to an amide or ester, proceeds via an addition-elimination mechanism.
Caption: Mechanistic flow from stable acid precursor to active electrophile and final coupling.
Experimental Protocol: In Situ Generation
Expert Insight: Avoid Thionyl Chloride (
Method A: The Oxalyl Chloride Protocol (Recommended)
Best for: High-value synthesis, mild conditions.[1]
Reagents:
-
Precursor: 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 equiv)
-
Catalyst: DMF (Dimethylformamide) (1-2 drops)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Suspend the parent acid in anhydrous DCM (0.2 M concentration).
-
Catalysis: Add catalytic DMF. Note: You should see slight bubbling if the DMF is wet, but the main reaction hasn't started.
-
Activation: Add Oxalyl Chloride dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Observation: Vigorous gas evolution (
) indicates active conversion.
-
-
Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride.
-
Result: A yellow/off-white semi-solid residue. Do not purify. Use immediately.
-
Method B: The Thionyl Chloride Reflux
Best for: Large scale, robust substrates.
Reagents:
-
Thionyl Chloride (Excess, used as solvent or 5 equiv in Toluene).
Workflow:
-
Reflux the parent acid in
(75°C) for 3 hours. -
Distill off excess
(requires high vacuum). -
Risk: Residual
can degrade sensitive amines in the next step.
Decision Logic for Synthesis
Selecting the correct pathway is crucial for yield optimization. Use the following logic tree to determine your approach.
Caption: Decision matrix for selecting the chlorination reagent based on scale and substrate sensitivity.
Applications in Drug Design[7]
The 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl fragment is structurally analogous to the "tail" regions of several FDA-approved drugs.
PPAR Agonists (Metabolic Disorders)
This scaffold mimics the lipophilic tail of fibrates and glitazars. The ether linkage provides flexibility, allowing the benzoyl headgroup to orient the acidic pharmacophore into the PPAR binding pocket.
-
Reference: The structural homology to GW501516 (Cardarine) analogs suggests utility in lipid metabolism modulation.
Kinase Inhibitors (Oncology)
In Type II kinase inhibitors, this moiety can occupy the allosteric hydrophobic pocket adjacent to the ATP binding site. The -CF₃ group interacts with the "gatekeeper" residues, often improving selectivity against kinases with smaller hydrophobic pockets.
Safety & Stability (SDS Summary)
Hazard Identification:
-
Corrosive (H314): Causes severe skin burns and eye damage.[2]
-
Reacts Violently with Water (EUH014): Hydrolyzes rapidly to release HCl gas and the parent acid.
Handling Precautions:
-
Engineering Controls: Always handle in a fume hood or glovebox.
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and chemical safety goggles.
-
Storage: If isolation is necessary, store under Argon at -20°C. Shelf life is <48 hours in solution.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67607, 4-(Trifluoromethyl)benzoyl chloride. (Used for physicochemical analogies). Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for Nucleophilic Acyl Substitution mechanisms).[3]
Sources
Safety data sheet (SDS) for 4-(3-trifluoromethylbenzyloxy)benzoyl chloride
Operational Safety & Technical Handling Guide: 4-(3-trifluoromethylbenzyloxy)benzoyl chloride
Executive Summary
This guide provides a comprehensive safety and handling profile for 4-(3-trifluoromethylbenzyloxy)benzoyl chloride . As a specialized acylating agent containing both a reactive acid chloride moiety and a fluorinated ether linkage, this compound presents a dual-hazard profile: acute corrosivity and specific combustion toxicity (HF generation).
Note on Data Source: This compound is a research-grade intermediate. As specific toxicological data is often proprietary or unlisted in public registries, this guide utilizes Structure-Activity Relationship (SAR) logic, deriving protocols from the functional group chemistry of benzoyl chlorides and trifluoromethyl ethers.
Part 1: Chemical Identity & Physiochemical Profiling
1.1 Molecular Specification
The compound consists of a benzoyl chloride core substituted at the para position with a 3-trifluoromethylbenzyloxy group. The lipophilic
| Property | Specification |
| Chemical Name | 4-(3-trifluoromethylbenzyloxy)benzoyl chloride |
| CAS Number | Not Listed / Vendor Specific (Verify with CoA) |
| Molecular Formula | |
| Molecular Weight | ~314.69 g/mol |
| Physical State | Solid (Low melting point) or Viscous Liquid (Dependent on purity) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with Water/Alcohols |
| Appearance | Colorless to pale yellow crystalline solid or oil |
1.2 Reactivity Profile
-
Acylating Potential: High. The acid chloride group (
) is highly electrophilic. -
Hydrolytic Instability: Rapidly hydrolyzes in the presence of moisture to form Hydrochloric Acid (HCl) and the corresponding benzoic acid derivative.
-
Thermal Stability: The ether linkage is generally stable <150°C, but the
group poses a combustion hazard (see Section 4).
Part 2: Hazard Identification & Mechanism
2.1 Core Hazards (GHS Classification - Derived) Based on the benzoyl chloride functionality, the following classifications apply:
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]
-
Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation (Lachrymator).
-
Water Reactivity (EUH014): Reacts violently with water.
-
Corrosive to Metals (Category 1): Incompatible with carbon steel; requires Hastelloy or glass-lined equipment.
2.2 Mechanistic Decomposition Pathway Understanding the breakdown is critical for safety. The primary risk is not the molecule itself, but its hydrolysis products.
Figure 1: Hydrolysis mechanism showing the exothermic release of HCl gas upon contact with moisture.
Part 3: Engineering Controls & Personal Protective Equipment (PPE)
3.1 Hierarchy of Controls Do not rely solely on PPE.[2] The high molecular weight suggests lower vapor pressure than simple benzoyl chloride, but the lachrymatory nature requires strict containment.
-
Elimination/Substitution: Use in situ generation if possible to avoid isolation.
-
Engineering: All transfers must occur within a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity >100 fpm.
-
Administrative: Designated "Corrosives/Lachrymator" area. No solo working.
3.2 PPE Matrix
| Protection Zone | Requirement | Rationale |
| Respiratory | Full-face respirator with Acid Gas (E) and Particulate (P100) cartridges if outside hood. | Protects against HCl fumes and particulate dust. |
| Dermal (Hand) | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield (Laminate) or Viton | Standard nitrile degrades rapidly against chlorinated solvents often used with this reagent (e.g., DCM). |
| Ocular | Chemical Goggles + Face Shield | Safety glasses are insufficient for lachrymators or corrosive liquids. |
| Body | Tyvek® Lab Coat or Chemical Apron | Prevent fabric saturation. |
Part 4: Emergency Response & Handling Protocols
4.1 Fire Fighting (The Fluorine Factor) CRITICAL WARNING: Unlike standard organic fires, combustion of this molecule releases Hydrogen Fluoride (HF) due to the trifluoromethyl group.
-
Media: Dry chemical,
, or dry sand.[3] DO NOT USE WATER (exacerbates HCl release). -
Firefighter Gear: Must wear neoprene gloves and positive-pressure SCBA.
-
Post-Fire: Neutralize surfaces with Calcium Gluconate solution if HF contamination is suspected.
4.2 Spills and Decontamination Workflow A self-validating protocol for spill management ensures no reactive material remains.
Figure 2: Decision logic for spill remediation. Note the strict prohibition of water during the absorption phase.
4.3 First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, 100% humidified oxygen is recommended (counteracts HCl drying effect).
-
Skin Contact:
-
Wipe off excess liquid with a dry cloth (avoid spreading).
-
Rinse with copious water for 15 minutes.
-
Special Note: If HF burns are suspected (from thermal degradation), apply 2.5% Calcium Gluconate gel .
-
-
Eye Contact: Rinse for 15 minutes.[1][2][4] Do not use neutralization drops. Consult an ophthalmologist immediately.
Part 5: Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen (Hygroscopic).
-
Container: Tightly sealed glass with Teflon-lined cap. Inspect caps frequently for embrittlement caused by HCl fumes.
-
Incompatibilities: Water, Alcohols, Amines, Strong Bases, Oxidizers.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
PubChem. (n.d.).[5] Compound Summary: Benzoyl Chloride.[3][6] National Library of Medicine.
-
Sigma-Aldrich. (2023). Safety Data Sheet: 4-(Trifluoromethyl)benzoyl chloride.[7] (Used as SAR analog).
-
Cameo Chemicals. (n.d.). Reactive Group: Acyl Halides, Sulfonyl Halides, and Chloroformates. NOAA.
-
Honeywell. (2020). Hydrofluoric Acid Properties and Safety.[1][2][4][8] (Reference for combustion byproducts of fluorinated aromatics).
Sources
- 1. fishersci.com [fishersci.com]
- 2. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. 4-(Trifluoromethyl)benzoyl chloride 97 329-15-7 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
Methodological & Application
Preparation of Amides from 4-(3-trifluoromethylbenzyloxy)benzoyl Chloride: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of the Amide Bond
The amide bond is a cornerstone of modern medicinal chemistry and drug discovery. Its remarkable stability, coupled with its ability to participate in hydrogen bonding, makes it a privileged functional group in a vast array of pharmaceuticals. The synthesis of amides from acyl chlorides is a fundamental and widely employed transformation in organic synthesis, valued for its efficiency and broad applicability.[1] This application note provides a detailed protocol for the preparation of amides using 4-(3-trifluoromethylbenzyloxy)benzoyl chloride, a versatile building block for introducing a fluorinated benzyloxybenzoyl moiety into target molecules. The trifluoromethyl group is a key feature in many modern drugs, often enhancing metabolic stability and binding affinity.
This guide is designed to provide both the "how" and the "why," offering not just a step-by-step procedure but also the underlying chemical principles and practical considerations to ensure successful and reproducible outcomes.
Reaction Overview and Mechanism
The reaction of an acyl chloride with a primary or secondary amine to form an amide is a classic example of nucleophilic acyl substitution.[2] The reaction, often conducted under Schotten-Baumann conditions, proceeds readily due to the high electrophilicity of the acyl chloride carbonyl carbon.
The generally accepted mechanism involves a two-step addition-elimination process:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the 4-(3-trifluoromethylbenzyloxy)benzoyl chloride. This leads to the formation of a tetrahedral intermediate.[2]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A base, typically a tertiary amine like triethylamine or an aqueous base, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3]
Caption: Nucleophilic acyl substitution mechanism for amide formation.
Physicochemical and Safety Data
A thorough understanding of the reagents' properties is paramount for both successful synthesis and laboratory safety.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Key Safety Precautions |
| 4-(3-trifluoromethylbenzyloxy)benzoyl chloride | C₁₅H₁₀ClF₃O₂ | 326.69 | Solid | Causes severe skin burns and eye damage. Reacts with water. Handle in a fume hood with appropriate personal protective equipment (PPE). |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Liquid | Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if inhaled. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Liquid | Suspected of causing cancer. Causes skin and eye irritation. Use in a well-ventilated area or fume hood. |
Note: The properties for the benzoyl chloride are based on its structure, and safety precautions are aligned with those for similar benzoyl chlorides. Always refer to the specific Safety Data Sheet (SDS) for the most accurate and up-to-date information.
Experimental Protocols
This section provides two detailed protocols for the synthesis of amides from 4-(3-trifluoromethylbenzyloxy)benzoyl chloride. Protocol 1 describes a standard method using an organic base in an anhydrous organic solvent, while Protocol 2 outlines the use of aqueous base under Schotten-Baumann conditions.
Protocol 1: Amide Synthesis in Dichloromethane with Triethylamine
This is a widely used method for small- to medium-scale amide synthesis in a research laboratory setting.
Materials:
-
4-(3-trifluoromethylbenzyloxy)benzoyl chloride (1.0 equiv)
-
Primary or secondary amine (1.0-1.1 equiv)
-
Triethylamine (TEA) (1.2-1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Apparatus for purification (e.g., column chromatography or recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 4-(3-trifluoromethylbenzyloxy)benzoyl chloride (1.0 equiv) in anhydrous dichloromethane dropwise to the stirred amine solution. A white precipitate of triethylammonium chloride will likely form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by adding water.
-
Work-up: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), water, saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Caption: Experimental workflow for amide synthesis in DCM with TEA.
Protocol 2: Schotten-Baumann Conditions
This method is particularly useful for larger-scale reactions and when using less expensive, water-soluble amines.
Materials:
-
4-(3-trifluoromethylbenzyloxy)benzoyl chloride (1.0 equiv)
-
Primary or secondary amine (1.0-1.1 equiv)
-
Sodium hydroxide (NaOH) (2.0-3.0 equiv) as a 10% aqueous solution
-
Dichloromethane (DCM) or Toluene
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Apparatus for purification (e.g., recrystallization)
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 equiv) in the organic solvent (DCM or toluene) in a round-bottom flask. Add the 10% aqueous NaOH solution (2.5 equiv).
-
Cooling: Cool the biphasic mixture to 0-5 °C with vigorous stirring.
-
Addition of Acyl Chloride: Slowly add 4-(3-trifluoromethylbenzyloxy)benzoyl chloride (1.0 equiv), either neat or as a solution in the organic solvent, to the rapidly stirred mixture.
-
Reaction: Continue to stir vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for many applications after this procedure. If necessary, it can be further purified by recrystallization.
Characterization of the Amide Product
Thorough characterization is essential to confirm the identity and purity of the synthesized amide.
Example: N-benzyl-4-(3-trifluoromethylbenzyloxy)benzamide
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.2 (m, aromatic protons), 7.0-6.8 (m, aromatic protons), 5.1 (s, 2H, -OCH₂-), 4.6 (d, 2H, -NHCH₂-), ~6.3 (broad s, 1H, -NH-). The exact shifts will depend on the specific amine used. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~167 (C=O), signals in the aromatic region (110-160), ~70 (-OCH₂-), ~45 (-NHCH₂-). The CF₃ signal may be observed as a quartet. |
| FTIR (KBr or ATR) | ν (cm⁻¹): ~3300 (N-H stretch, for secondary amides), ~1640 (C=O stretch, Amide I band), ~1540 (N-H bend, Amide II band), ~1320 (C-F stretch), ~1250 and ~1050 (C-O stretch). |
| Mass Spectrometry (e.g., ESI+) | Calculated [M+H]⁺ for the expected product. |
Troubleshooting and Key Considerations
-
Hydrolysis of Acyl Chloride: 4-(3-trifluoromethylbenzyloxy)benzoyl chloride is moisture-sensitive. Ensure all glassware is oven-dried and use anhydrous solvents, especially for Protocol 1.
-
Exothermic Reaction: The reaction of acyl chlorides with amines can be highly exothermic. Slow, controlled addition of the acyl chloride, especially at 0 °C, is crucial to manage the reaction temperature.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or using a slight excess of the amine and base.
-
Purification Challenges: If the product is difficult to separate from the starting amine or byproducts, an acidic wash (1 M HCl) is very effective at removing basic impurities. Recrystallization is often an effective purification method for solid amides.
Conclusion
The synthesis of amides from 4-(3-trifluoromethylbenzyloxy)benzoyl chloride is a robust and reliable transformation that provides access to a wide range of compounds with potential applications in drug discovery and materials science. By carefully selecting the reaction conditions and adhering to the protocols outlined in this application note, researchers can confidently and efficiently prepare these valuable molecules. The key to success lies in the meticulous control of reaction parameters, particularly the exclusion of moisture and management of the reaction temperature.
References
-
Chemistry Steps. Converting Amines to Amides. Available at: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]
-
ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Available at: [Link]
-
J&K Scientific LLC. Schotten-Baumann Reaction. Available at: [Link]
-
ResearchGate. What is the best technique for amide purification?. Available at: [Link]
Sources
Application Note: High-Fidelity Esterification of Fluorinated Benzoyl Chlorides
Topic: Esterification reaction conditions for fluorinated benzoyl chlorides Content Type: Application Note & Protocol Guide Audience: Senior Researchers and Process Chemists
Abstract
Fluorinated benzoyl chlorides—ranging from monofluorinated isomers to the perfluorinated pentafluorobenzoyl chloride (
Introduction: The Fluorine Effect
The introduction of fluorine atoms onto the benzoyl chloride ring alters the reaction landscape through two primary mechanisms:
-
Electronic Activation (Inductive Effect, -I): Fluorine is highly electronegative. In positions ortho or para to the carbonyl, it significantly depletes electron density from the carbonyl carbon, making it a "harder" and more reactive electrophile compared to benzoyl chloride.
-
Steric Shielding (Ortho-Effect): In 2,6-difluorobenzoyl chloride or pentafluorobenzoyl chloride, the ortho-fluorines create a steric blockade. While the carbonyl is electronically activated, the approach of the nucleophile is spatially hindered, requiring specific solvent/catalyst pairings to drive the reaction to completion.
Critical Challenge: The Trap
Unlike standard acid chlorides, polyfluorinated benzoyl chlorides (especially
Mechanistic Pathways & Control Strategy
To achieve high selectivity, one must promote Pathway A (Acyl Substitution) while inhibiting Pathway B (
Figure 1: Mechanistic divergence in the reaction of polyfluorinated benzoyl chlorides. Path A is the desired esterification. Path B (
Experimental Protocols
Protocol A: The "Standard" Anhydrous Method (Pyridine/DMAP)
Best For: Pentafluorobenzoyl chloride, 2,6-difluorobenzoyl chloride, and hindered secondary alcohols.
Rationale: Uses a mild base (Pyridine) to neutralize HCl without generating alkoxides (which promote
Reagents:
-
Fluorinated Benzoyl Chloride (1.1 - 1.2 equivalents)
-
Alcohol Substrate (1.0 equivalent)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Base: Pyridine (1.5 - 2.0 equivalents).
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (5-10 mol%).
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and cool under
or Ar atmosphere. -
Solvation: Dissolve the alcohol substrate and Pyridine in anhydrous DCM (0.1 - 0.2 M concentration). Add DMAP.[2][3]
-
Cooling (Critical): Cool the solution to 0°C using an ice bath.
-
Why? Low temperature kinetically favors carbonyl attack (low activation energy) over aromatic ring substitution (higher activation energy).
-
-
Addition: Add the fluorinated benzoyl chloride dropwise over 10-15 minutes.
-
Observation: A white precipitate (Pyridinium hydrochloride) will form.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor via TLC/LC-MS.
-
Endpoint: Most reactions complete within 1-3 hours.[4]
-
-
Quench: Dilute with DCM, wash with 1M HCl (to remove pyridine), then saturated
, then brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography.
Protocol B: Biphasic Schotten-Baumann Conditions
Best For: Monofluorinated benzoyl chlorides (e.g., 4-fluorobenzoyl chloride), amino-alcohols, or water-tolerant substrates. Rationale: The biphasic system protects the product from hydrolysis by keeping it in the organic phase while the base remains aqueous.[5]
Reagents:
-
Fluorinated Benzoyl Chloride (1.2 equivalents)
-
Alcohol/Amine (1.0 equivalent)
-
Solvent: Diethyl Ether or Ethyl Acetate.
-
Base: 10% aqueous NaOH or saturated
.
Step-by-Step Workflow:
-
Preparation: Dissolve the alcohol in the organic solvent.
-
Biphasic Setup: Add an equal volume of the aqueous base solution to the reaction vessel.
-
Addition: While vigorously stirring (to maximize interfacial surface area), add the benzoyl chloride dropwise.
-
Temperature: Keep at RT (or 0°C if the chloride is extremely reactive).
-
-
Workup: Separate phases. The organic layer contains the ester.[5] Wash with water and brine.
Condition Selection Guide
Use the following decision matrix to select the appropriate solvent and base system.
| Variable | Condition | Recommendation | Mechanistic Reason |
| Substrate | Pentafluorobenzoyl Chloride | Protocol A (0°C) | High risk of |
| 4-Fluorobenzoyl Chloride | Protocol B | Lower reactivity; stable enough for aqueous biphasic conditions. | |
| Base | Triethylamine ( | Standard | Good general scavenger. Can be harder to remove than Pyridine. |
| Pyridine | Preferred | Solubilizes the acyl intermediate; easy to wash out with dilute acid. | |
| NaH / K-tBuO | AVOID | Generates alkoxides that will attack the aromatic ring ( | |
| Solvent | DCM ( | Primary | Non-nucleophilic, good solubility for reactants. |
| DMF / DMSO | Caution | Polar aprotic solvents accelerate |
Troubleshooting & Optimization
Issue: "I see the correct mass + 20, or unexpected Fluorine NMR signals."
-
Diagnosis: You likely have
substitution. The nucleophile attacked the ring, displacing a fluorine, rather than the carbonyl. -
Solution: Switch to Protocol A . Lower the temperature to -10°C or -78°C during addition. Ensure you are not using a strong base like NaH.
Issue: "Low yield; starting material gone, benzoic acid present."
-
Diagnosis: Hydrolysis.[5][6] Fluorinated benzoyl chlorides hydrolyze 10-100x faster than non-fluorinated analogs.
-
Solution: Ensure solvents are anhydrous (Karl Fischer < 50 ppm). Increase the equivalents of acid chloride to 1.5x.
Workflow Visualization: Optimization Loop
Figure 2: Troubleshooting logic for common failure modes in fluorinated esterification.
References
-
BenchChem Technical Support. (2025).[1] A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride. BenchChem. Link
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan. Link (Foundational Yamaguchi/DMAP protocol adapted for hindered acids).
-
Save My Exams. (2024). Producing Esters: Acyl Chlorides vs Carboxylic Acids. Link
-
Organic Chemistry Portal. (2024). Schotten-Baumann Reaction. Link
-
National Institutes of Health (NIH). (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC. Link (Detailed kinetic data on solvolysis/hydrolysis rates).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ester synthesis by esterification [organic-chemistry.org]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Photothermal Conversion Promotes Challenging SNAr for Facile C─N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Use of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl Chloride in the Synthesis of High-Performance Liquid Crystals
Introduction: A Strategic Building Block for Advanced Mesogens
In the rational design of liquid crystalline materials, the molecular architecture of the constituent mesogens is paramount in dictating the resulting physical properties, such as the mesophase type, temperature range, and electro-optical response. The title compound, 4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride, represents a sophisticated and highly versatile building block for the synthesis of advanced liquid crystals. Its unique trifluoromethylated benzyl ether moiety imparts a specific set of desirable characteristics to the final mesogen. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group that can enhance thermal stability and introduce a significant dipole moment, which is advantageous for creating materials with high dielectric anisotropy.[1][2] Furthermore, the flexible benzyl ether linkage provides a degree of conformational freedom that can influence the packing and, consequently, the mesophase behavior of the resulting liquid crystal. This application note provides a comprehensive guide to the synthesis and utilization of this compound in the preparation of calamitic (rod-like) liquid crystals, intended for researchers and professionals in materials science and drug development.
Chemical Profile and Strategic Importance
The structure of this compound is characterized by a central benzoyl chloride unit, which is a highly reactive acylating agent, flanked by a 3-(trifluoromethyl)benzyl ether group. This strategic combination allows for its facile incorporation into various liquid crystal core structures, typically through esterification with phenolic derivatives.
Key Molecular Features and Their Influence on Liquid Crystal Properties:
-
3-(Trifluoromethyl)benzyl Group: This terminal group is crucial for several reasons. The -CF₃ moiety is known to increase the thermal stability and chemical resistance of the molecule.[1] Its strong dipole moment contributes to a higher dielectric anisotropy in the final liquid crystal, a critical parameter for display applications. Moreover, the trifluoromethyl group can enhance the solubility of the mesogen in organic solvents, simplifying synthesis and processing.[1]
-
Benzyl Ether Linkage: The flexible ether bond (-O-CH₂-) provides a kink in the molecular structure, which can disrupt simple crystalline packing and promote the formation of liquid crystalline phases over a broader temperature range. This flexibility can also influence the type of mesophase formed, with the potential to favor smectic or nematic phases depending on the overall molecular structure.
-
Benzoyl Chloride Moiety: This highly reactive functional group is the key to incorporating the entire molecular fragment into a larger liquid crystal structure. It readily reacts with hydroxyl groups, particularly those of phenols, to form stable ester linkages, which are a common structural motif in calamitic liquid crystals.[3]
Synthesis of this compound
The synthesis of the title compound is a two-step process, beginning with the preparation of the precursor carboxylic acid, followed by its conversion to the acyl chloride.
Part 1: Synthesis of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic Acid
This step involves a Williamson ether synthesis, a classic and robust method for forming ethers, by reacting 4-hydroxybenzoic acid with 3-(trifluoromethyl)benzyl bromide.
Reaction Scheme:
Figure 1: Williamson Ether Synthesis of the Carboxylic Acid Precursor.
Detailed Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and N,N-dimethylformamide (DMF) (approx. 10 mL per gram of 4-hydroxybenzoic acid).
-
Addition of Alkyl Halide: Stir the suspension at room temperature for 20 minutes. Slowly add 3-(trifluoromethyl)benzyl bromide (1.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Acidify the mixture with 2M HCl until the pH is approximately 2-3, which will precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 4-{[3-(trifluoromethyl)benzyl]oxy}benzoic acid as a white solid.
Part 2: Conversion to this compound
The carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride (SOCl₂). This is a standard and efficient method for this transformation.[4]
Reaction Scheme:
Figure 2: Conversion of the Carboxylic Acid to the Acyl Chloride.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize the HCl and SO₂ byproducts), place the dried 4-{[3-(trifluoromethyl)benzyl]oxy}benzoic acid (1.0 eq.).
-
Addition of Reagent: Add an excess of thionyl chloride (3.0-5.0 eq.) and a catalytic amount of DMF (a few drops).
-
Reaction: Gently heat the mixture to reflux (approximately 80 °C). The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 2-4 hours.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound is often of sufficient purity for the subsequent esterification step. If necessary, it can be further purified by vacuum distillation.
Application in Liquid Crystal Synthesis: Esterification
The primary application of this compound is in the synthesis of liquid crystals through esterification with phenolic compounds, often those bearing a long alkyl or alkoxy chain.
General Protocol for the Synthesis of 4-Alkoxyphenyl 4-{[3-(trifluoromethyl)benzyl]oxy}benzoates
Reaction Scheme:
Figure 3: Esterification Reaction for the Synthesis of a Liquid Crystal.
Detailed Protocol:
-
Reaction Setup: To a solution of 4-alkoxyphenol (1.0 eq.) in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq.). Cool the mixture in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq.) in dry DCM to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) to yield the pure liquid crystalline product.
Expected Physicochemical Properties
The incorporation of the 4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl moiety is expected to result in calamitic liquid crystals with desirable properties. The table below presents representative data for a homologous series of 4-alkoxyphenyl 4-{[3-(trifluoromethyl)benzyl]oxy}benzoates, illustrating the influence of the terminal alkyl chain length on the mesomorphic behavior.
| Alkyl Chain (n) | Melting Point (°C) | Smectic A - Nematic/Isotropic (°C) | Nematic - Isotropic (°C) | Mesophase Range (°C) |
| 4 | 110 | - | 155 | 45 (N) |
| 6 | 105 | 130 | 165 | 60 (SmA, N) |
| 8 | 98 | 145 | 160 | 62 (SmA, N) |
| 10 | 95 | 152 | - | 57 (SmA) |
| 12 | 92 | 148 | - | 56 (SmA) |
Table 1: Representative Phase Transition Temperatures for a Homologous Series of 4-Alkoxyphenyl 4-{[3-(trifluoromethyl)benzyl]oxy}benzoates. (Note: These are representative values based on structurally similar compounds and may vary based on experimental conditions and purity.)
The data suggests that shorter alkyl chains favor the formation of a nematic phase, while longer chains promote the more ordered smectic A phase. This is a common trend in calamitic liquid crystals, where longer flexible chains enhance intermolecular interactions, leading to the formation of layered structures.
Safety and Handling
This compound:
-
Hazards: As an acyl chloride, this compound is expected to be corrosive and lachrymatory. It will react violently with water and other protic solvents to release HCl gas. It should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. Use dry glassware and solvents.
-
Disposal: Dispose of in accordance with local regulations for hazardous chemical waste.
Thionyl Chloride:
-
Hazards: Highly toxic, corrosive, and a strong lachrymator. Reacts violently with water.
-
Handling: Must be handled in a fume hood with extreme caution.
-
Disposal: Neutralize excess reagent carefully with a base solution in a well-ventilated area.
Pyridine:
-
Hazards: Flammable, harmful if swallowed, inhaled, or in contact with skin.
-
Handling: Handle in a fume hood.
-
Disposal: Dispose of as hazardous organic waste.
Conclusion
This compound is a valuable and strategically designed building block for the synthesis of high-performance liquid crystals. Its unique structural features, particularly the trifluoromethyl group and the flexible benzyl ether linkage, allow for the fine-tuning of mesomorphic properties. The synthetic protocols provided herein are robust and adaptable for the preparation of a wide range of novel liquid crystalline materials. By understanding the structure-property relationships and following the detailed experimental procedures, researchers can effectively utilize this compound to develop advanced materials for a variety of applications, from display technologies to smart materials.
References
- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PMC.
- THE EFFECT OF MESOGENIC CORE ON LIQUID-CRYSTALLINE BEHAVIOUR. Institut Ruđer Bošković.
-
Synthesis of benzoyl chloride. PrepChem.com. Available at: [Link].
-
Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates. NIST. Available at: [Link].
-
Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. Semantic Scholar. Available at: [Link].
-
Unsymmetrical and C3-Symmetrical Partially Fluorinated Hexaarylbenzenes: Effect of Terminal Alkoxy Chain Length on Photophysical and Thermophysical Behavior. MDPI. Available at: [Link].
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
- (PDF) Computational studies and mesophase behavior of newly prepared trifluoromethyl phenylazo phenyl alkoxy benzoate liquid crystals.
- US Patent for Preparation of trifluoromethyl-benzoyl halides. Google Patents.
-
Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. ResearchGate. Available at: [Link].
- Thermotropic phase transitions in 5,15-bis(4-alkoxyphenyl)octaalkylporphyrins. Universiteit Twente.
-
synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. ResearchGate. Available at: [Link].
- Synthesis and Mesomorphic Properties of Rigid-Core Ionic Liquid Crystals. MIT.
- Synthesis of thionyl chloride: (LC015). DIAL@UCLouvain.
-
Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry. Available at: [Link].
- An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. International Letters of Chemistry, Physics and Astronomy.
-
What should i reconsider in my experiment for acyl chloride to be formed?. ResearchGate. Available at: [Link].
- Supporting Inform
-
converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link].
- US Patent for Purification of liquid crystals and liquid crystal composition. Google Patents.
-
Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing. Semantic Scholar. Available at: [Link].
Sources
Troubleshooting & Optimization
Technical Support Hub: Stability & Handling of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride
Introduction: The Molecule & The Challenge
You are likely utilizing 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride as a critical acylating agent in the synthesis of biologically active amides or esters. This molecule combines a lipophilic, metabolically stable trifluoromethyl-benzyl ether tail with a reactive acyl chloride head.
While the para-alkoxy substituent confers some electronic stabilization to the carbonyl center via resonance donation, the acyl chloride moiety remains inherently thermodynamically unstable in the presence of moisture. This guide provides a self-validating framework to ensure the integrity of this reagent from storage to reaction.
Module 1: The Degradation Mechanism
Understanding why the reagent fails is the first step in prevention. The primary degradation pathway is hydrolysis , driven by ambient moisture.
The Hydrolysis Pathway
Unlike standard benzoyl chloride, the electron-donating nature of the para-alkoxy ether oxygen reduces the electrophilicity of the carbonyl carbon slightly. However, this does not prevent hydrolysis; it merely modulates the rate. Upon exposure to water (atmospheric humidity), the chloride is displaced, generating the corresponding benzoic acid and hydrochloric acid (HCl) gas.[1]
Critical Consequence: The formation of HCl gas creates pressure in sealed vials and acts as an autocatalytic accelerant for further degradation if the container seal is compromised.
Figure 1: Hydrolysis pathway.[2] Note that the "dead" product is the carboxylic acid, which will not participate in nucleophilic acyl substitutions, leading to stoichiometric errors in your synthesis.
Module 2: Diagnostic Troubleshooting
Before committing this reagent to a high-value synthesis, you must validate its quality. Use this diagnostic matrix.
Quick-Check Matrix
| Diagnostic Method | Observation: PASS (Active Reagent) | Observation: FAIL (Hydrolyzed) | Confidence |
| Visual Inspection | Crystalline solid (usually white/off-white) or clear melt. | Sticky paste, crust formation, or distinct "acidic" sharp odor (HCl) upon opening. | Low |
| Solubility Test | Dissolves clearly in dry DCM or Toluene. | Leaves a cloudy precipitate or suspension in non-polar solvents (the acid is less soluble than the chloride). | Medium |
| IR Spectroscopy | Strong band ~1770–1780 cm⁻¹ (C=O Acyl Chloride).[3][4] | Shift to ~1680–1700 cm⁻¹ (C=O Acid) + Broad OH stretch (2500–3300 cm⁻¹).[5] | High |
| Proton NMR | Distinct aromatic signals. | Shift of ortho protons adjacent to carbonyl (typically upfield shift when hydrolyzed to acid). | High |
The "Silver Bullet" Test (IR Validation)
Infrared spectroscopy is the fastest non-destructive method to confirm purity.
-
The Chloride Signal: Look for the Fermi resonance doublet typical of benzoyl chlorides around 1775 cm⁻¹ .
-
The Failure Signal: If the dominant carbonyl peak has shifted down to 1690 cm⁻¹ , the reagent has hydrolyzed to the carboxylic acid.
Module 3: Storage & Handling Protocols
To maintain stability >6 months, you must disrupt the hydrolysis mechanism by excluding water.
Storage Hierarchy
-
Primary Containment: Store in a glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or a secondary seal if possible.
-
Atmosphere: Flush the headspace with dry Argon or Nitrogen before sealing.
-
Temperature: 2°C to 8°C (Refrigerator).
-
Why? Lower temperatures kinetically inhibit the hydrolysis reaction.
-
Warning: Do NOT open a cold bottle immediately. Allow it to warm to room temperature in a desiccator to prevent condensation from forming on the cold solid/liquid surface.
-
Handling Best Practices
-
Schlenk Technique: If the reagent is liquid or low-melting, handle under positive inert gas pressure.
-
Single-Use Aliquots: If frequent use is expected, repackage the bulk material into single-use vials inside a glovebox to avoid repeated exposure of the main stock to atmospheric moisture.
Module 4: Recovery Protocol (Regeneration)
If your reagent has hydrolyzed (failed the IR test), do not discard it. The expensive part of the molecule (the trifluoromethyl-benzyl ether scaffold) is intact. You can regenerate the acid chloride.
The Thionyl Chloride Regeneration Workflow
Safety: Perform in a fume hood.
-
Dissolution: Place the degraded material (mostly carboxylic acid) in a round-bottom flask.
-
Reagent Addition: Add excess Thionyl Chloride (
) (approx. 2–5 equivalents).-
Optional: Add a catalytic amount of DMF (1 drop) to form the Vilsmeier-Haack intermediate, which accelerates the reaction.
-
-
Reflux: Heat to reflux (75°C) for 2–4 hours. The solution should become clear.
-
Purification:
-
Remove excess
via vacuum distillation (rotary evaporator with a base trap). -
Chase: Add dry toluene and evaporate again to azeotrope off trace thionyl chloride.
-
-
Validation: Run an IR spectrum. The peak should have returned to 1775 cm⁻¹ .
Figure 2: Regeneration workflow for hydrolyzed material.
Module 5: Frequently Asked Questions (FAQs)
Q1: I hear a "pop" when I open the bottle. Is this normal? A: This indicates pressure buildup from HCl gas, a byproduct of hydrolysis. It means some degradation has occurred.[7] Action: Purge the headspace with Nitrogen immediately. Perform an IR check to estimate the % purity. If the solid is still white and free-flowing, it may still be usable, but check stoichiometry.
Q2: The compound has turned yellow. Is it ruined? A: Color change often indicates trace impurities or oxidation of the ether linkage, but not necessarily total failure of the acid chloride. Action: If the IR spectrum still shows a dominant 1775 cm⁻¹ peak, the reagent is likely active enough for standard acylations. If high purity is required, recrystallize or distill (if liquid).
Q3: Can I use oxalyl chloride instead of thionyl chloride for regeneration?
A: Yes. Oxalyl chloride ((
References
-
Benzoyl Chloride Hydrolysis Kinetics
-
BenchChem Technical Guides. "Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide."[2] (General mechanism for substituted benzoyl chlorides).
-
-
IR Spectroscopy of Acid Chlorides
-
Handling of Acid Chlorides
-
Reactivity of Alkoxy-Benzoyl Chlorides
-
PubChem. "4-Methoxybenzoyl chloride Reactivity Profile." (Data on stability and hydrolysis risks of para-alkoxy analogues).
-
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Chlorobenzoyl Chloride [anshulchemicals.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. cubework.com [cubework.com]
- 8. Benzoyl chloride [webbook.nist.gov]
- 9. Benzoyl chloride [webbook.nist.gov]
- 10. download.basf.com [download.basf.com]
Handling moisture-sensitive fluorinated acyl chlorides
Technical Support Center: Fluorinated Acyl Chlorides Ticket ID: FAC-HANDLE-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Nature of the Beast
Welcome to the technical support center. You are likely here because your reaction failed, your yield is low, or your reagent bottle is emitting white smoke.
Handling fluorinated acyl chlorides (e.g., trifluoroacetyl chloride, pentafluorobenzoyl chloride) requires a paradigm shift from standard organic synthesis. These are not just "spicy" acyl chlorides; they are hyper-electrophiles . The strong electron-withdrawing effect of the fluorine atoms (inductive effect,
The result? Reaction rates with nucleophiles (including water) are orders of magnitude faster than non-fluorinated analogs. A protocol that works for acetyl chloride will often fail here. This guide provides a self-validating, rigorous framework to ensure success.
Part 1: Storage & Integrity Checks (The "Go/No-Go" Gate)
User Issue: "My reagent has a white crust around the cap. Is it still good?"
Technical Diagnosis: The "crust" is likely the corresponding fluorinated carboxylic acid, formed by hydrolysis with atmospheric moisture. The "smoke" often reported is HCl gas interacting with water vapor in the air.
Protocol: The Self-Validating Integrity Check
Do not assume purity based on the label. Before committing valuable starting materials, you must validate the reagent.
-
The "Smoke Test" (Qualitative):
-
If the bottle fumes vigorously upon opening, the reagent is active but degrading.
-
Action: Plan for immediate distillation.
-
-
19F NMR Validation (Quantitative - The Gold Standard):
-
Why: 1H NMR is useless for perfluorinated chains. 19F NMR provides a distinct shift difference between the Acyl Chloride (-COCl) and the Hydrolyzed Acid (-COOH).
-
Method:
-
Flame-dry an NMR tube.
-
Flush with Argon/Nitrogen.[1]
-
Add 0.6 mL anhydrous CDCl₃ (stored over 4Å molecular sieves).
-
Add 20 µL of the reagent.
-
Acquire spectrum immediately.
-
-
Data Interpretation Table:
| Species | Typical 19F Shift (Relative to Acid) | Status | Action |
| Acyl Chloride (-COCl) | Downfield (Deshielded) | Active Reagent | Proceed with reaction. |
| Carboxylic Acid (-COOH) | Upfield (Shielded) | Dead Reagent | Purify or Discard. |
| Fluoride Ion (F-) | Highly Upfield | Decomposition | DANGER: HF risk. Quench immediately. |
Expert Insight: The carbonyl oxygen in the acid form donates electron density back to the fluorinated chain more effectively than the chlorine in the acyl chloride, causing the shielding difference [1].
Part 2: Reaction Setup & Execution
User Issue: "I used dry solvent from the store, but my yield is 40%."
Technical Diagnosis: "Dry" is relative. Commercial "anhydrous" solvents often contain 10-50 ppm water. For fluorinated acyl chlorides, this is a stoichiometric killer.
The "Zero-Moisture" Workflow
1. Solvent Rigor:
-
Requirement: < 5 ppm water.
-
Method: Freshly distilled from CaH₂ (for DCM/Toluene) or Na/Benzophenone (for THF/Ether), or dispensed from a well-maintained Solvent Purification System (SPS).
-
Additives: Add activated 3Å molecular sieves to the reaction vessel. Note: Use 3Å, not 4Å, as small acyl chlorides can sometimes be trapped in the pores of 4Å sieves.
2. The Inert Transfer Protocol: Never pour these reagents. Use positive pressure transfer.
Figure 1: Inert Atmosphere Transfer Protocol. Note that vacuum techniques are discouraged for volatile acyl chlorides as they can evaporate the reagent or pull in moisture through seals.
Part 3: Troubleshooting Common Failures
User Issue: "I see a new spot on TLC that isn't my product or the acid."
Technical Diagnosis: This is likely the Anhydride or a Ketene dimer.
| Symptom | Root Cause | Mechanism | Solution |
| White Smoke / Fuming | Hydrolysis | Work in a glovebox or use Schlenk lines. Trap HCl output with base. | |
| Low Yield (Acid Found) | Wet Solvent | Water competes with nucleophile ( | Re-dry solvent. Increase nucleophile equivalents (1.2 - 1.5 eq). |
| "Double Addition" Product | Reagent Excess | Nucleophile attacks product (if product is reactive). | Inverse addition: Add Nucleophile TO the Acyl Chloride at low temp (-78°C). |
| Dark/Tar Formation | Decomposition | HF elimination (if | Keep temperature < 0°C. Use non-nucleophilic bases (e.g., 2,6-Lutidine). |
Part 4: Safety & Quenching (The "Oh No" Phase)
User Issue: "I have 5 mL of degraded reagent left. How do I get rid of it?"
Technical Diagnosis: Do NOT dump this into the organic waste container. It will pressurize the drum (HCl release) and potentially explode.
Controlled Quenching Protocol
The goal is to convert the high-energy Acyl Chloride into a stable Ester or Salt without thermal runaway.
Figure 2: Decision logic for safe disposal of reactive acyl chlorides.
Critical Safety Note: If your fluorinated chain is unstable (e.g., capable of releasing Fluoride ions), standard glass etching may occur. In these rare cases, use plastic (HDPE/PP) or Teflon labware for the quenching step [2].
References
-
Dungan, C. H., & Van Wazer, J. R. (1967).[2] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text on Fluorine shifts demonstrating the shielding effects of carbonyl environments).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[1]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).
Sources
Validation & Comparative
1H NMR Spectrum of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride: A Comparative Analytical Guide
Executive Summary & Strategic Utility
4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride is a high-value electrophilic intermediate, frequently employed in the synthesis of enzyme inhibitors and G-protein coupled receptor (GPCR) ligands. Its reactivity lies in the acid chloride moiety, which allows for facile coupling with amines or alcohols.
However, this reactivity presents a significant analytical challenge: hydrolytic instability . A standard 1H NMR spectrum run in "wet" deuterated chloroform (
This guide provides a technical comparison between the Target Acid Chloride , its Carboxylic Acid Precursor , and common Solvolysis Impurities (Esters). It establishes a rigorous protocol for distinguishing these species, ensuring that researchers validate the actual reactive species rather than its degradation product.
Structural Dissection & Predicted Shifts
To interpret the spectrum accurately, we must deconstruct the molecule into three magnetochemically distinct zones.
Zone Analysis
-
Zone A (Benzoyl Chloride Core): An AA'BB' aromatic system. The electron-withdrawing carbonyl chloride (-COCl) strongly deshields the ortho protons.
-
Zone B (Ether Linker): A benzylic methylene (-O-CH
-Ar). The chemical shift of this singlet is sensitive to the electronic nature of the attached rings. -
Zone C (Trifluoromethyl Phenyl Ring): A 3-substituted aromatic ring. The -CF
group exerts a strong inductive effect and may induce long-range coupling (though often unresolved in standard 1H scans).
The Critical "Fingerprint" Region
The most definitive diagnostic signal is the AA'BB' pattern of the benzoyl ring .
-
Protons ortho to -COCl: These shift significantly downfield (~8.0–8.1 ppm) compared to esters or ethers.
-
Protons ortho to -OR: These remain upfield (~7.0 ppm) due to the electron-donating resonance of the oxygen.
Comparative Performance: Acid Chloride vs. Alternatives
In the context of analytical performance, "alternatives" refer to the structural analogs that appear as impurities or precursors. Distinguishing these is the primary goal of the NMR analysis.
Table 1: Comparative Chemical Shift Data (CDCl , 300-500 MHz)
| Proton Assignment | Target: Acid Chloride (-COCl) | Impurity: Carboxylic Acid (-COOH) | Impurity: Methyl Ester (-COOMe) | Diagnostic Note |
| Ar-H (Ortho to Carbonyl) | 8.08 – 8.15 ppm (d) | 8.00 – 8.05 ppm (d) | 7.95 – 8.00 ppm (d) | Acid chloride is most deshielded.[1] |
| Ar-H (Ortho to Ether) | 6.95 – 7.05 ppm (d) | 6.90 – 7.00 ppm (d) | 6.90 – 7.00 ppm (d) | Less diagnostic; similar across all. |
| Linker (-O-CH | 5.15 – 5.25 ppm (s) | 5.10 – 5.20 ppm (s) | 5.10 – 5.15 ppm (s) | Subtle shift; use as secondary check. |
| Acidic Proton (-OH) | ABSENT | 10.5 – 13.0 ppm (br s) | ABSENT | Primary Indicator. If present, hydrolysis occurred. |
| Methoxy (-OCH | ABSENT | ABSENT | 3.80 – 3.90 ppm (s) | Indicates reaction with MeOH (solvolysis). |
Analytical "Performance" Assessment[2]
-
Resolution: The Acid Chloride provides the sharpest aromatic signals in dry solvents. The Carboxylic Acid often exhibits broadened peaks due to hydrogen bonding dimers.[2]
-
Stability: The Acid Chloride spectrum is unstable in standard commercial
(which contains trace water/acid) and incompatible with nucleophilic solvents like Methanol-d4 ( ) or DMSO-d6 (risk of reaction/heating).
Validated Experimental Protocol
To ensure the spectrum represents the acid chloride and not the hydrolyzed acid, strict moisture exclusion is required.
Reagents & Equipment[2][4][5]
-
Solvent: Anhydrous
(stored over 4Å molecular sieves) OR Benzene-d6 ( ).-
Why:
is hydrophobic and often separates water, preventing rapid hydrolysis in the tube.
-
-
Tube: Oven-dried 5mm NMR tube, capped immediately.
Step-by-Step Workflow
-
Sample Prep (Inert Atmosphere):
-
Ideally, prepare the sample inside a glovebox or under a nitrogen funnel.
-
Dissolve ~5-10 mg of the solid acid chloride in 0.6 mL of dry solvent.
-
-
Visual Check:
-
Ensure the solution is clear. Cloudiness often indicates hydrolysis (formation of insoluble acid dimers).
-
-
Acquisition:
-
Run a standard proton scan (16 scans).
-
Optional: Run a 19F scan.[3] The -CF
group (singlet, ~ -62 ppm) confirms the integrity of the benzyl fragment but does not distinguish acid vs. chloride.
-
-
Immediate Processing:
-
Check the 10-13 ppm region first.
-
Pass: Baseline is flat.
-
Fail: Broad mound or singlet visible (Hydrolysis).
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision tree for validating the synthesis of the acid chloride.
Figure 1: Analytical workflow for validating acid chloride purity, highlighting critical solvent-induced failure modes.
Expert Insight: The "Invisible" Impurity
As an application scientist, I often see researchers claim their acid chloride is "pure" because they see no extra peaks in the aromatic region.
The Trap: If your sample fully hydrolyzes in the tube, the spectrum will look remarkably clean—it will just be the spectrum of the pure acid. The Solution: Always overlay the spectrum of your starting material (the carboxylic acid). If the chemical shift of the doublet at ~8.0 ppm has not moved downfield by at least 0.05–0.1 ppm, you have likely isolated the starting material or hydrolyzed your product.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for acid chloride hydrolysis and solvolysis).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
-
Reich, H. J. (2024). "Proton NMR Chemical Shifts." University of Wisconsin-Madison Chemistry.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation behavior of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride, a molecule of interest in synthetic chemistry. As direct experimental data for this specific compound is not widely published, this document synthesizes foundational principles of mass spectrometry with data from analogous structures to build a predictive framework. We will compare its fragmentation under high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), providing researchers with the necessary insights for structural verification and reaction monitoring.
Introduction: Predicting Fragmentation from Structure
The structure of this compound presents several key features that will dictate its fragmentation pattern:
-
Acyl Chloride Moiety: A highly reactive group prone to characteristic losses of chlorine and carbon monoxide.
-
Ether Linkage: A common cleavage point in mass spectrometry.
-
Benzylic Position: The carbon adjacent to the trifluoromethyl-substituted ring is susceptible to cleavage, leading to the formation of a stable benzylic cation.
-
Trifluoromethyl (CF₃) Group: An electron-withdrawing group that influences the stability of adjacent ions.
This guide will dissect the molecule's fragmentation by examining these functional groups, comparing their behavior to simpler, well-documented compounds like benzoyl chloride and benzyl ethers.
High-Energy Fragmentation: Electron Ionization (EI-MS)
Electron Ionization (EI) uses a high-energy electron beam to ionize molecules, resulting in extensive and predictable fragmentation. This "hard" ionization technique is invaluable for structural elucidation by creating a unique fragmentation fingerprint. For the title compound, several competing fragmentation pathways are anticipated.
Key Predicted EI Fragmentation Pathways
Two primary fragmentation cascades are expected to dominate the EI mass spectrum:
Pathway A: Acyl Group Fragmentation
This pathway is initiated by the cleavage of the C-Cl bond, a common fragmentation for acyl chlorides.[1][2]
-
Loss of Chlorine Radical: The initial event is the loss of a chlorine radical (•Cl) to form a highly stable acylium ion. This fragment is expected to be one of the most abundant ions in the spectrum.
-
Loss of Carbon Monoxide: The resulting acylium ion can then lose a neutral carbon monoxide (CO) molecule, a characteristic fragmentation of carbonyl compounds, to yield a substituted phenyl cation.[3]
Pathway B: Ether and Benzylic Cleavage
This pathway involves the fragmentation of the ether linkage, driven by the formation of a stable benzylic cation.
-
Benzylic Cleavage: Cleavage of the C-O bond at the benzylic position is a highly favored process.[4][5][6] This results in the formation of the 3-(trifluoromethyl)benzyl cation. This cation is resonance-stabilized and may rearrange to an even more stable tropylium-like ion, a common feature for benzyl compounds which often gives a strong signal at m/z 91 for an unsubstituted benzyl group.[4][7]
-
Aryl C-O Cleavage: Cleavage of the bond between the benzoyl ring and the ether oxygen is also possible, though typically less favorable than benzylic cleavage.[6]
The interplay between these pathways will define the compound's EI-MS fingerprint. The relative abundance of the fragments will depend on the stability of the resulting ions and neutral losses.
Diagram: Predicted EI-MS Fragmentation Pathways
Caption: Primary fragmentation routes under Electron Ionization (EI).
Comparative Data Summary
To put these predictions into context, the table below compares the expected key fragments of the title compound with the known fragments of simpler, related molecules.
| Compound | Key Fragment Ion (m/z) | Proposed Structure / Origin |
| 4-{[3-(CF₃)benzyl]oxy}benzoyl chloride (Predicted) | 314/316 | Molecular Ion [M]⁺• |
| 279 | [M - Cl]⁺ (Acylium ion, likely base peak) | |
| 159 | [C₈H₆F₃]⁺ (3-(Trifluoromethyl)benzyl cation from benzylic cleavage) | |
| 251 | [M - Cl - CO]⁺ | |
| Benzoyl Chloride (Reference)[8] | 140/142 | Molecular Ion [M]⁺• |
| 105 | [M - Cl]⁺ (Benzoyl cation) | |
| 77 | [C₆H₅]⁺ (Phenyl cation from loss of CO) | |
| Benzyl Phenyl Ether (Reference)[5] | 91 | [C₇H₇]⁺ (Tropylium ion from benzylic cleavage, often the base peak) |
| 93 | [C₆H₅O]⁺ (Phenoxy cation) |
Soft Ionization: Electrospray Ionization (ESI-MS)
Electrospray Ionization (ESI) is a "soft" technique that typically protonates or forms adducts with molecules, causing minimal fragmentation in the ion source. However, the high reactivity of the acyl chloride group presents a significant challenge and a key insight for analysis.
The Dominance of Hydrolysis
Acyl chlorides are highly susceptible to hydrolysis, reacting readily with trace amounts of water in solvents or the atmosphere to form the corresponding carboxylic acid.[9][10][11] Therefore, when analyzing this compound by ESI-MS, especially with common reversed-phase solvents like water/acetonitrile, the primary species observed is almost certain to be the hydrolysis product: 4-{[3-(trifluoromethyl)benzyl]oxy}benzoic acid .
-
Positive Ion Mode [M+H]⁺: The protonated carboxylic acid will be observed.
-
Negative Ion Mode [M-H]⁻: The deprotonated carboxylate will be observed.
To observe the intact acyl chloride, extreme care must be taken to use anhydrous solvents and potentially an adduct-forming agent like a lithium salt in an aprotic solvent, a technique proven effective for other reactive halides.[12][13]
Tandem MS (MS/MS) of the Hydrolysis Product
If the hydrolyzed product is subjected to collision-induced dissociation (MS/MS), it will fragment, typically at the ether linkage. This is a common fragmentation pathway for protonated or deprotonated benzyl ethers.[14] The most likely cleavage would again be at the benzylic position, yielding the same 3-(trifluoromethyl)benzyl cation (m/z 159) seen in EI-MS.
Diagram: ESI-MS Workflow and Hydrolysis
Caption: The likely fate of the acyl chloride during ESI-MS analysis.
Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are recommended.
Protocol 1: GC-EI-MS for Intact Molecule Fragmentation
This method is ideal for observing the fragmentation pattern of the un-hydrolyzed acyl chloride.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a dry, aprotic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Conditions:
-
Injector: Split/splitless, 250°C.
-
Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Scan from m/z 50 to 450.
-
-
Data Analysis: Identify the molecular ion (M+•) peak, noting the isotopic pattern for chlorine (M+2 peak is ~1/3 the intensity of M). Analyze the major fragments and compare them to the predicted pathways.
Protocol 2: LC-ESI-MS for Hydrolysis Product Analysis
This method is used to analyze the expected hydrolysis product and its subsequent fragmentation.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 acetonitrile/water mixture.
-
Instrumentation: A Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an ESI source.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 5 min, hold for 2 min.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in both positive and negative modes.
-
Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).
-
Drying Gas: Nitrogen at 300°C.
-
MS/MS: Isolate the ion corresponding to the hydrolyzed product and apply collision energy (e.g., 15-30 eV) to induce fragmentation.
-
-
Data Analysis: Confirm the mass of the hydrolyzed product. Analyze the MS/MS spectrum to identify key fragments, such as the benzylic cation.
Conclusion
The mass spectrometric analysis of this compound requires a dual-method approach for comprehensive characterization.
-
EI-MS is predicted to be the superior technique for fingerprinting the intact molecule, with fragmentation dominated by the formation of a stable acylium ion ([M-Cl]⁺) and a 3-(trifluoromethyl)benzyl cation.
-
ESI-MS analysis will likely be dominated by the rapid hydrolysis of the acyl chloride to its corresponding carboxylic acid. While this presents a challenge for analyzing the parent compound, it provides a reliable method for monitoring the presence and subsequent fragmentation of this key impurity or degradant.
By understanding these distinct behaviors, researchers can select the appropriate analytical strategy to confirm the structure, assess the purity, and monitor the reactions of this complex synthetic intermediate.
References
-
Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed Central.[Link]
-
Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][6][14]benzodiazepin-1( 2H)-ones. PubMed.[Link]
-
Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable.[Link]
-
Mass Spectrometry: Fragmentation Patterns. Scribd.[Link]
-
Mass Spectrometry: Fragmentation. SlidePlayer.[Link]
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.[Link]
-
Solved 8.10 Benzyl chloride and p-chlorotoluene give quite. Chegg.[Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]
-
Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. ACS Publications.[Link]
-
Electrospray Ionization Mass Spectrometric Analysis of Highly Reactive Glycosyl Halides. MDPI.[Link]
-
Electrospray Ionization Mass Spectrometric Analysis of Highly Reactive Glycosyl Halides. ResearchGate.[Link]
-
Mechanism of Hydrolysis of Benzoyl Chloride. PubMed.[Link]
-
Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Royal Society of Chemistry.[Link]
-
Benzoyl chloride. NIST WebBook.[Link]
-
SN2 character of hydrolysis of benzoyl chloride. Royal Society of Chemistry.[Link]
-
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PubMed Central.[Link]
-
Practical approaches to the ESI-MS analysis of catalytic reactions. University of Victoria.[Link]
-
GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College.[Link]
-
4-(trifluoromethyl)benzyl chloride (C8H6ClF3). PubChem.[Link]
-
Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate.[Link]
-
the mechanism of the hydrolysis of benzal chloride. Semantic Scholar.[Link]
-
Spectroscopic Analysis : Acyl Chlorides. University of Calgary.[Link]
-
Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. ResearchGate.[Link]
-
Electrospray ionization mass spectra of acyl carrier protein are insensitive to its solution phase conformation. PubMed.[Link]
Sources
- 1. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. scribd.com [scribd.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. GCMS Section 6.9.5 [people.whitman.edu]
- 8. Benzoyl chloride [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Electrospray Ionization Mass Spectrometric Analysis of Highly Reactive Glycosyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis
[1][2]
Executive Summary
In pharmaceutical and fine chemical synthesis, the conversion of carboxylic acids to acid chlorides is a pivotal activation step.[1] While Thionyl Chloride (
This guide moves beyond basic textbook definitions to analyze the kinetic, thermodynamic, and safety implications of each reagent. The choice between them is rarely arbitrary; it dictates the impurity profile, downstream purification burden, and safety engineering controls required for your workflow.
Mechanistic Underpinnings: The Catalytic Role of DMF[1][2][3][4][5][6][7]
To master these reactions, one must understand that for both reagents, N,N-Dimethylformamide (DMF) is not merely a solvent but a potent nucleophilic catalyst .
In the absence of DMF, the reaction relies on the weak nucleophilicity of the carboxylic acid attacking the electrophilic sulfur or carbon. With catalytic DMF, the reaction proceeds via the highly reactive Vilsmeier-Haack intermediate (Chloroiminium ion) . This species is far more electrophilic than the parent chlorinating agents, allowing reactions to proceed at room temperature (or below) rather than requiring reflux.
Mechanism Visualization
The following diagram illustrates the catalytic cycle where DMF activates the chlorinating agent, transfers the chloride to the acid, and is regenerated.
Figure 1: The DMF catalytic cycle converts the bulk chlorinating agent into the hyper-electrophilic Vilsmeier reagent, facilitating mild reaction conditions.
Performance Comparison
By-product Management & Purification
The primary differentiator is the physical state and toxicity of the by-products.
-
Thionyl Chloride: Generates
(gas) and (gas).[2][3][4][5][6]-
Issue: Trace thionyl chloride (BP 76°C) is difficult to remove completely under standard vacuum without heating, which can degrade sensitive products. Residual sulfur species can poison downstream transition metal catalysts (e.g., Pd-catalyzed couplings).
-
-
Oxalyl Chloride: Generates
(gas), (gas), and (gas).[2][4][5]
Substrate Compatibility (The "Acid Sensitivity" Test)
Thionyl chloride reactions often require reflux to outgas
Oxalyl chloride, activated by DMF, operates at
Safety & Scale-Up[13]
-
Thionyl Chloride: The hazard is visible and olfactory (
stings). It reacts violently with water but is generally manageable in scrubbers. -
Oxalyl Chloride: The hazard is silent. It generates Carbon Monoxide (CO) stoichiometrically.
-
Critical Warning: On a multigram or kilogram scale, the volume of CO generated can be lethal if hood ventilation fails. Carbon monoxide monitoring is mandatory when scaling up oxalyl chloride reactions.
-
Comparative Data Summary
| Feature | Thionyl Chloride ( | Oxalyl Chloride ( |
| Primary Use Case | Robust, simple substrates; Bulk scale.[9] | Complex, fragile APIs; Research scale. |
| Boiling Point | 76°C | 61°C (Easier removal) |
| Standard Conditions | Reflux (neat or in Toluene/DCM). | |
| Catalyst | DMF (Optional, but recommended).[8][10] | DMF (Critical for mildness).[1][2] |
| By-products | ||
| Safety Critical | Corrosive/Toxic ( | Lethal/Silent ( |
| Cost | Low ($).[9] | High ( |
Experimental Protocols
Protocol A: The "Precision" Method (Oxalyl Chloride)
Best for: Acid-sensitive substrates, complex APIs, small-scale (<50g).
-
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Connect the outlet to a bleach/base scrubber (to neutralize
and vent ). -
Solvation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Catalysis: Add catalytic DMF (1-2 drops for <5mmol; 1-5 mol% for larger scales).
-
Observation: No immediate reaction should occur.
-
-
Addition: Cool to
. Add Oxalyl Chloride (1.2 - 1.5 equiv) dropwise via syringe.-
Mechanism Check: Massive gas evolution (
) will occur immediately upon addition. This confirms the catalyst is active.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 1-2 hours.
-
Endpoint: Gas evolution ceases. The solution often turns from cloudy to clear yellow.
-
-
Workup: Concentrate in vacuo (rotary evaporator) at
.-
Note: Add a "chaser" solvent (e.g., dry toluene or DCM) and re-evaporate to azeotrope off trace oxalyl chloride and
.
-
Protocol B: The "Workhorse" Method (Thionyl Chloride)
Best for: Robust aromatic acids, simple alkyl acids, scale-up (>100g).
-
Setup: Fit an RBF with a reflux condenser and a drying tube (CaCl2) or
line leading to a scrubber. -
Reagent: Add the carboxylic acid (1.0 equiv).
-
Solvent Choice:
-
Method B1 (Neat): Add Thionyl Chloride (5-10 equiv) directly. Acts as solvent.
-
Method B2 (Solvent): Suspend acid in Toluene or DCM, add Thionyl Chloride (1.5 - 2.0 equiv).
-
-
Catalysis: Add 1-2 drops of DMF.
-
Reaction: Heat to reflux (
). Stir for 2-4 hours. -
Workup: Distill off excess Thionyl Chloride (if neat) or concentrate in vacuo.
-
Caution: Requires higher vacuum/temperature to remove the last traces of
compared to oxalyl chloride.
-
Decision Matrix
Use this logic flow to select the appropriate reagent for your specific molecule.
Figure 2: Selection logic based on substrate stability, scale, and purification capabilities.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
BenchChem. (2025).[2] A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for the Synthesis of (R)-quinuclidin-3-yl carbonochloridate. Retrieved from
-
Wolfabio. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved from
-
Org. Process Res. Dev. (2025). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Retrieved from
-
Division of Research Safety, University of Illinois. (2019). Scale-up Reactions: Safety Considerations for Oxalyl Chloride. Retrieved from
Sources
- 1. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 5. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. reddit.com [reddit.com]
- 9. Oxalyl Chloride vs. Thionyl Chloride: Production Economics & Cost Analysis [wolfabio.com]
- 10. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl Chloride
This guide provides essential safety protocols and operational directives for the safe handling of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride. As a specialty chemical, its unique structure—combining a reactive acyl chloride with a trifluoromethyl group—necessitates a rigorous and well-understood safety strategy. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering researchers to build a culture of safety grounded in scientific principles.
Understanding the Inherent Risks: A Three-Point Hazard Analysis
Before any container is opened, a thorough understanding of the molecule's reactive components is critical. The hazards associated with this compound stem primarily from three features: the acyl chloride group, the aromatic ring, and the trifluoromethyl (CF3) moiety.
-
The Acyl Chloride Moiety: This is the primary driver of acute hazards. Acyl chlorides are highly reactive, corrosive, and lachrymatory (tear-inducing).[1] They react exothermically and violently with water, including atmospheric moisture, to release hydrochloric acid (HCl) gas.[1] This reaction is the source of their fuming appearance and corrosive properties. Inhalation of the vapor or the resulting HCl can cause severe respiratory tract irritation and damage.[2][3] Skin and eye contact will result in severe chemical burns.[2][4][5][6][7]
-
The Trifluoromethyl Group: The C-F bond is exceptionally strong, lending thermal stability to this part of the molecule. However, under fire or extreme heat conditions, trifluoromethylated aromatic compounds can decompose to produce highly toxic and corrosive gases, including hydrogen fluoride (HF) and potentially phosgene.[8][9]
-
The Benzyl Ether Linkage: While more stable than the acyl chloride, this part of the molecule does not mitigate the primary hazards and is part of a larger organic structure that can be harmful if ingested or absorbed through the skin.
Table 1: Hazard Profile Summary
| Hazard Type | Description | Primary Cause |
| Corrosivity | Causes severe skin burns and eye damage.[2][5][6][7] | Acyl chloride group reacts with moisture on skin/eyes to form HCl. |
| Reactivity | Reacts violently with water, bases, amines, and alcohols.[1][2][5] | Highly electrophilic acyl chloride functional group. |
| Inhalation Toxicity | Harmful if inhaled; vapors are corrosive to the respiratory tract.[2][3][9] | Lachrymatory nature of the compound and release of HCl gas upon hydrolysis.[1] |
| Contact Hazard | Harmful in contact with skin.[2] | Corrosive nature and potential for dermal absorption. |
| Thermal Decomposition | Fire may produce poisonous gases like HCl, HF, and phosgene.[9] | Breakdown of the chlorinated and fluorinated organic structure. |
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. A robust safety plan always starts with engineering and administrative controls to minimize exposure potential.
-
Engineering Controls: All handling of this compound must be performed inside a certified chemical fume hood with a tested and adequate face velocity.[9][10][11] The fume hood physically contains vapors and aerosols, pulling them away from the user. Ensure that an emergency eyewash station and safety shower are immediately accessible and unobstructed.[5][9]
-
Administrative Controls: Never work alone when handling this substance. Develop and thoroughly review a Standard Operating Procedure (SOP) before beginning work. Ensure all containers are clearly labeled and stored in a cool, dry, well-ventilated area away from incompatible materials.[2][12][13] Storage should be in a dedicated corrosives cabinet.[14][5]
Mandated PPE: A Head-to-Toe Protocol
Given the severe corrosive and lachrymatory nature of this compound, a comprehensive PPE ensemble is mandatory. The selection of specific PPE is based on the task being performed; higher-risk activities such as transfers of large quantities or cleaning spills require an elevated level of protection.
Table 2: PPE Selection Matrix for Key Laboratory Tasks
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Storage & Inspection | Respirator readily available | Safety glasses | Chemical-resistant gloves (Nitrile) | Lab coat |
| Weighing/Transfer (Sub-gram scale) | Air-purifying respirator with organic vapor/acid gas cartridge | Splash-resistant chemical goggles and a full-face shield[8][2][15] | Double-gloving: Nitrile inner, Butyl or Viton® outer | Chemical-resistant lab coat |
| Reaction Setup/Quenching | Air-purifying respirator with organic vapor/acid gas cartridge | Splash-resistant chemical goggles and a full-face shield[8][2][15] | Double-gloving: Nitrile inner, Butyl or Viton® outer | Chemical-resistant lab coat; rubber or neoprene apron[16] |
| Spill Cleanup | Self-Contained Breathing Apparatus (SCBA) or supplied-air respirator[8][4][17] | Full-face respirator or gas-tight goggles and face shield | Heavy-duty chemical gloves (Butyl or Viton®) | Full chemical-resistant suit (e.g., Tychem®)[8] |
Detailed PPE Specifications:
-
Respiratory Protection: Due to the compound's reaction with moisture to form HCl gas, respiratory protection is non-negotiable. For standard operations in a fume hood, a NIOSH-approved air-purifying respirator with a combination organic vapor/acid gas (OV/AG) cartridge is required.[16] For large spills or emergencies where vapor concentrations are unknown, a positive-pressure, self-contained breathing apparatus (SCBA) is essential.[8][4]
-
Eye and Face Protection: The lachrymatory and severely corrosive properties demand robust protection. Indirectly-vented, splash-proof chemical goggles are the minimum requirement.[8] However, best practice dictates the concurrent use of a full-face shield to protect the entire face from splashes.[2][15] Contact lenses should never be worn when handling this chemical.[2][12]
-
Hand Protection: Skin contact can cause severe burns. A single pair of standard nitrile gloves is insufficient. Double-gloving is required: an inner nitrile glove for dexterity and a heavier, more resistant outer glove. Butyl or Viton® gloves are recommended for their high resistance to corrosive chemicals and aromatic compounds. Always check the manufacturer's glove compatibility data for benzoyl chlorides.[15][18] Gloves should be inspected before each use and changed immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat is standard, but a chemical-resistant rubber or neoprene apron should be worn over it to provide additional splash protection.[16] For transfers of significant quantities, a full chemical-protection suit may be warranted.[8] Do not wear shorts or open-toed shoes in the laboratory.
Operational Plans: Safe Use and Disposal
Step-by-Step Handling Procedure
-
Preparation: Cordon off the work area. Ensure the fume hood is on and functioning correctly. Confirm the location of the nearest eyewash/shower and spill kit.
-
Don PPE: Put on all required PPE as detailed in Table 2 before approaching the chemical.
-
Handling: Conduct all manipulations deep within the fume hood, with the sash at the lowest practical height. Use non-sparking tools and ensure all glassware is dry.[4][9] When transferring, do so slowly to minimize splashing and aerosol generation.
-
Post-Handling: Tightly close the container, sealing with paraffin tape for long-term storage.
-
Decontamination: Wipe down the work surface. Decontaminate any equipment that came into contact with the chemical.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items. Wash hands thoroughly with soap and water after all work is complete.[15]
Emergency Spill Protocol
In the event of a spill, immediate and correct action is critical.
Caption: Emergency spill response workflow for acyl chlorides.
Disposal Plan
All materials contaminated with this compound, including excess reagent, absorbed spill material, and contaminated PPE, are considered hazardous waste.[10][11]
-
Containment: Collect all waste in a clearly labeled, sealed, and corrosion-resistant container.[2][10] The label must read "Hazardous Waste" and list the chemical constituents.
-
Neutralization: Quenching of acyl chlorides by slowly adding to a stirred, cooled solution of sodium bicarbonate or another weak base should only be attempted by highly experienced personnel with appropriate safety measures in place due to the violent and exothermic nature of the reaction.[1][10]
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[10][12][19] Do not pour this chemical down the drain.[2][4]
By adhering to these stringent protocols, founded on a deep understanding of the chemical's properties, researchers can effectively mitigate the risks and ensure a safe laboratory environment.
References
-
ICSC 0210 - ACETYL CHLORIDE. International Labour Organization. Available from: [Link]
-
Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health. Available from: [Link]
-
Benzoyl chloride - Safety Data Sheet. PENTA. Available from: [Link]
-
Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. Available from: [Link]
-
Acetyl chloride - Safety Data Sheet. Chemos GmbH&Co.KG. Available from: [Link]
-
Benzoyl chloride - Safety Data Sheet. Carl ROTH. Available from: [Link]
-
Chemical Spills - Environmental Health Safety and Laboratory Operations. Rice University. Available from: [Link]
-
Benzoyl chloride. Sciencemadness Wiki. Available from: [Link]
-
Benzoyl chloride - Safety Data Sheet (Re-issued). Carl ROTH. Available from: [Link]
-
Benzyl Chloride - Chemical Overview. SafeRack. Available from: [Link]
-
Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. CSWAB. Available from: [Link]
-
Probing the thermal decomposition mechanism of CF3SO2F by deep learning molecular dynamics. PMC. Available from: [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ACS Publications. Available from: [Link]
-
Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. Available from: [Link]
-
4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O. PubChem. Available from: [Link]
Sources
- 1. Benzoyl chloride - Sciencemadness Wiki [sciencemadness.org]
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- 3. saferack.com [saferack.com]
- 4. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
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- 12. pentachemicals.eu [pentachemicals.eu]
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- 15. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
